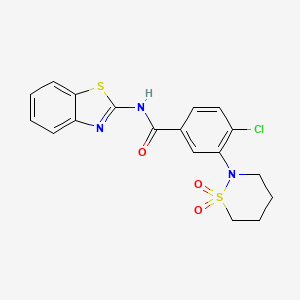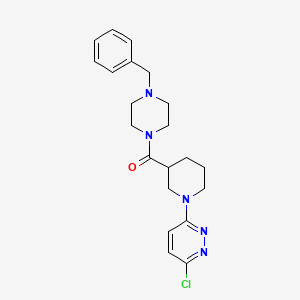![molecular formula C15H17BrN2O3 B10981698 4-{[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}butanoic acid](/img/structure/B10981698.png)
4-{[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}butanoic acid is a synthetic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-{[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}butanoic acid typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Amidation: The brominated indole is reacted with 3-bromopropionyl chloride to form the corresponding amide.
Coupling with Butanoic Acid: The final step involves coupling the amide with butanoic acid under appropriate conditions to yield the target compound.
Chemical Reactions Analysis
4-{[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}butanoic acid undergoes various chemical reactions, including:
Scientific Research Applications
4-{[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
4-{[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}butanoic acid can be compared with other indole derivatives, such as:
4-(1H-Indol-3-yl)butanoic acid: This compound lacks the bromine atom and the propanoyl group, making it less versatile in certain chemical reactions.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds have different substituents on the indole ring, leading to variations in their biological activities.
Properties
Molecular Formula |
C15H17BrN2O3 |
|---|---|
Molecular Weight |
353.21 g/mol |
IUPAC Name |
4-[3-(4-bromoindol-1-yl)propanoylamino]butanoic acid |
InChI |
InChI=1S/C15H17BrN2O3/c16-12-3-1-4-13-11(12)6-9-18(13)10-7-14(19)17-8-2-5-15(20)21/h1,3-4,6,9H,2,5,7-8,10H2,(H,17,19)(H,20,21) |
InChI Key |
KRWDIVZDYBXOHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CCC(=O)NCCCC(=O)O)C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyclopentyl-6-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10981621.png)
![3-benzyl-5-hydroxy-6-({(2-methoxyethyl)[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}methyl)-4,7-dimethyl-2H-chromen-2-one](/img/structure/B10981629.png)
![2-(1H-benzimidazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B10981637.png)
![1-methyl-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]-1H-indole-2-carboxamide](/img/structure/B10981638.png)
![4-{[4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10981641.png)
![N-(1-methyl-1H-pyrazol-3-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B10981644.png)
![6-hydroxy-2-(propan-2-ylidene)-7-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one](/img/structure/B10981650.png)
![1-(3-Methoxyphenyl)-4-{[4-(phenoxyacetyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B10981659.png)
![N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]glycylglycine](/img/structure/B10981660.png)


![N-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10981672.png)
![N-(1-benzylpiperidin-4-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10981679.png)
![2-(4-chlorophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide](/img/structure/B10981685.png)
